molecular formula C9H12N2O3 B2771358 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 2225136-79-6

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2771358
CAS No.: 2225136-79-6
M. Wt: 196.206
InChI Key: HNADSHHZXFLIDA-UHFFFAOYSA-N
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Description

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.206. The purity is usually 95%.
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Scientific Research Applications

Germination Inhibition

The compound (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, related to 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid, has been identified from Erigeron annuus flowers as a germination inhibitory constituent. Spectroscopic analysis determined its structure, revealing its effectiveness in inhibiting lettuce seed germination alongside other known compounds. These findings suggest potential agricultural applications in controlling unwanted plant growth (Oh et al., 2002).

Bioassay Screening and Structural Characterization

Bis(pyrazol-1-yl)acetic acid reacts with n-Bu2SnO to yield dimeric bis[dicarboxylatotetraorganodistannoxanes], exhibiting low fungicide, insecticide, and miticide activities, but notable cytotoxicities for Hela cells in vitro. This research provides insights into the synthesis, structural characterization, and potential bioassay applications of compounds related to this compound (Wen et al., 2005).

Copper(II) Binding Sites and ATCUN-Like Metal Ion Binding

(Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid have been utilized to create ATCUN-like metal ion binding sites by condensation with the terminal amino group of a Phe−Gly dipeptide. The resulting derivatives show structural similarity in their copper(II) complexes, indicating potential for creating specific metal ion binding sites for scientific and industrial applications (Boa et al., 2005).

Coordination Chemistry with Lanthanides

(Pyrazol-1-yl)acetic acid, serving as a precursor for carboxyl-functionalized task-specific ionic liquids (TSILs), was explored for its coordination chemistry with lanthanides. The synthesized lanthanide complexes exhibit one-dimensional chain formations in solid state, hinting at potential roles in f-element separations and advanced material design (Chen et al., 2013).

Antimicrobial Activity of Aryl Hydrazone Pyrazoline-5-ones

A study synthesized novel 3-methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid N|-(4-substituted thiazol-2-yl)-hydrazides to evaluate their antimicrobial activity. The findings indicate that these compounds exhibit a fair degree of antimicrobial activity, suggesting their potential for pharmaceutical applications (Reddy et al., 2013).

Properties

IUPAC Name

2-[4-(oxolan-3-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADSHHZXFLIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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